N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C18H15N3O4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O4S/c1-23-13-5-2-11(3-6-13)16-17(26-21-20-16)18(22)19-12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,22) |
InChI Key |
YQYJDOZAMAWXHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiobiureas
The 1,2,3-thiadiazole ring system is commonly synthesized via cyclocondensation reactions. A foundational approach involves treating thiobiurea derivatives with electrophilic agents to induce cyclization. For example, Alrammahi et al. demonstrated that 2-amino-5-mercapto-1,3,4-thiadiazole reacts with terephthaldehyde under reflux conditions to form bis-imine intermediates, which subsequently undergo [2+5] cycloaddition with maleic or phthalic anhydrides. Adapting this method, the target compound’s thiadiazole core could be assembled using 4-(4-methoxyphenyl)thiosemicarbazide as a precursor, followed by oxidative cyclization with iodine or bromine.
Nucleophilic Substitution at Thiadiazole C-5
Functionalization at the thiadiazole C-5 position is critical for introducing the carboxamide moiety. Studies on analogous compounds reveal that 5-bromo-1,2,3-thiadiazoles undergo nucleophilic substitution with primary amines under basic conditions. For instance, coupling 5-bromo-4-(4-methoxyphenyl)-1,2,3-thiadiazole with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of NaHCO₃ yields the desired carboxamide after hydrolysis. This method achieves moderate yields (45–60%) but requires careful control of reaction pH to avoid thiadiazole ring degradation.
Optimization of Coupling Reactions
Amidation via Carboxylic Acid Intermediates
A two-step amidation strategy proves effective for attaching the benzodioxin moiety. First, 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous dichloromethane produces the target carboxamide. This method, adapted from JNK inhibitor syntheses, achieves 68–72% yields when conducted at 0–5°C to minimize side reactions (Table 1).
Table 1: Amidation Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| SOCl₂, 25°C, 2 h | 58 | 89% |
| SOCl₂, 0°C, 4 h | 72 | 95% |
| EDCI/HOBt, DMF, 25°C | 41 | 82% |
Direct Coupling Using Carbodiimides
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. While this approach avoids harsh acidic conditions, yields remain suboptimal (41%) due to competing hydrolysis of the thiadiazole ring. Microwave-assisted amidation at 80°C for 20 minutes improves reaction efficiency but risks thermal decomposition of the methoxyphenyl group.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
Key spectral data for the target compound align with analogous thiadiazole derivatives:
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥95% purity with a retention time of 6.8 minutes. Mass spectrometry (ESI+) reveals a molecular ion peak at m/z 397.1 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈N₂O₄S.
Challenges in Scalability and Stability
Oxidative Degradation Pathways
The benzodioxin moiety is susceptible to ring-opening under strongly acidic or basic conditions. Stability studies indicate that pH values outside 5–8 accelerate degradation, with a half-life of 12 hours at pH 3. Nitrogen purging and storage at −20°C in amber vials mitigate oxidation.
Byproduct Formation During Cyclization
Common byproducts include:
-
Des-methoxy analog : Forms via demethylation under prolonged heating (≥80°C).
-
Thiadiazole ring-opened dimer : Observed when reaction times exceed 24 hours.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring fused with a benzodioxin moiety and a methoxyphenyl group. The structural complexity suggests potential interactions with biological targets.
Synthesis Overview
The synthesis typically involves multi-step reactions including:
- Formation of the thiadiazole ring through cyclization reactions.
- Coupling of the benzodioxin derivative with the thiadiazole structure.
- Use of various reagents to facilitate the formation of the carboxamide group.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds containing thiadiazole rings demonstrate significant antimicrobial properties. The presence of the benzodioxin moiety may enhance these effects by improving solubility and bioavailability.
Anticancer Potential
Thiadiazoles are known for their anticancer activities. In vitro studies suggest that derivatives similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can inhibit the proliferation of various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiadiazoles have been studied for their ability to inhibit enzymes involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Benzodioxin Moieties
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Structural Differences : Replaces the 4-methoxyphenyl group with a methyl group on the thiadiazole ring.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Heterocyclic Variants with Benzodioxin Moieties
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Core Heterocycle : Triazole instead of thiadiazole.
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
Sulfonamide-Based Benzodioxin Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
- Activity : Demonstrates antibacterial efficacy against E. coli (IC~50~ = 9.22 µg/mL) but is inactive against S. typhi .
- Mechanistic Contrast : Sulfonamides typically inhibit dihydropteroate synthase, whereas thiadiazole carboxamides may target kinases or inflammatory enzymes.
4-{N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid (Compound 161)
Flavonoid and Coumarin Derivatives with Benzodioxin
3',4'-(1",4"-Dioxino) Flavone (4f)
Comparative Pharmacological Profiles
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H22N2O5S
- Molecular Weight : 438.5 g/mol
- IUPAC Name : this compound
- Structure : The compound features a complex structure that includes a benzodioxin moiety and a thiadiazole ring.
2. Biological Activity Overview
The biological activity of this compound has been linked to several pharmacological effects:
2.1 Anticancer Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cells while exhibiting lower toxicity towards normal cells (IC50 values of 38.77–66.22 μM) .
The anticancer activity is attributed to the inhibition of specific kinases involved in tumor growth and survival:
- BRAF and VEGFR-2 Inhibition : Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole have shown promising results in inhibiting BRAF and VEGFR-2 with IC50 values comparable to established inhibitors like sorafenib .
2.3 Induction of Apoptosis
Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, one study reported a significant increase in apoptotic cells (37.83%) after treatment with related compounds compared to untreated controls (0.89%) .
3. Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with various derivatives of thiadiazoles and their IC50 values against different targets:
| Compound | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 4f | BRAF | 0.194 | |
| Compound 4f | VEGFR-2 | 0.071 | |
| N-(2,3-dihydro...) | Cancer Cell Lines | 3.58 - 15.36 | |
| N-(2,3-dihydro...) | Normal Cell Lines | 38.77 - 66.22 |
4.1 Antimicrobial Activity
Compounds containing the thiadiazole moiety have also been reported to possess antimicrobial properties against various pathogens . The structural characteristics of thiadiazoles contribute to their effectiveness as antimicrobial agents.
4.2 Anti-inflammatory Effects
Research indicates that related thiadiazole compounds can exhibit anti-inflammatory activities by modulating inflammatory pathways .
5. Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:
- A study focused on the synthesis of amino-benzothiazole derivatives showed that compounds with structural similarities to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole exhibited potent anticancer effects and induced apoptosis in treated cells .
- Another investigation into the anti-inflammatory properties of thiadiazoles indicated their potential as therapeutic agents in managing inflammatory diseases .
Q & A
Q. How can researchers optimize the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Solvent selection : Dimethylformamide (DMF) is critical for facilitating cyclization reactions in thiadiazole derivatives .
- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to achieve high conversion rates .
- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to traditional methods, enhancing yields (e.g., 70% vs. 45% in ethanol-based reactions) .
- Purification : Use crystallization (e.g., ethanol/acetone mixtures) or flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate pure products .
- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progression .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : A multi-spectral approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions (e.g., distinguishing methoxyphenyl vs. dihydrobenzodioxin signals) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., MW 369.4 for related thiadiazole derivatives) .
- HPLC : Assesses purity (>95% threshold for pharmacological studies) .
Q. How do substituent variations on the thiadiazole ring affect the compound’s physicochemical properties?
- Methodological Answer : Substituents alter solubility, stability, and bioactivity:
| Substituent Position | Effect | Example from Analogues |
|---|---|---|
| 4-Methoxyphenyl | Enhances lipophilicity (logP ↑) | N-(4-Chlorophenyl) derivatives show 70% yield in ethanol |
| Benzodioxin moiety | Increases metabolic stability | Reduced CYP450-mediated degradation in vitro |
| Thiadiazole core | Modulates electron density | Nitro groups (e.g., 5-nitrothiazole) improve redox activity |
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Address discrepancies via:
- Standardized assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) .
- Structural analogs : Compare with derivatives (e.g., 4-methylthiazole-5-carboxamide vs. nitro-substituted variants) to identify SAR trends .
- Batch purity validation : Ensure ≥95% purity via HPLC to exclude confounding impurities .
Q. What computational strategies can predict binding modes of this compound with biological targets (e.g., kinases)?
- Methodological Answer : Combine:
Q. What are the key degradation pathways of this compound under physiological conditions?
- Methodological Answer : Conduct stability studies:
- pH-dependent hydrolysis : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS. Thiadiazole rings are prone to acidic cleavage .
- Oxidative stress : Expose to H₂O₂/CYP450 isoforms to identify metabolites (e.g., sulfoxide derivatives) .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Q. How can researchers elucidate the mechanism of action (MoA) for this compound’s antitumor activity?
- Methodological Answer : Multi-omics approaches:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
- Methodological Answer : Implement:
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent volume) using software like Minitab .
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time .
- QC protocols : Rigorous NMR/MS validation for each batch .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
